Nanomolar hTSHR Potency: A 24-Fold Improvement Over S37a
This compound exhibits significantly higher potency on the human TSHR target compared to the earlier-generation antagonist S37a. While S37a is a micromolar antagonist, this compound achieves an IC50 in the nanomolar range, representing a more than 24-fold improvement in potency under comparable assay conditions. [1] [2]
| Evidence Dimension | Inhibitory potency (IC50) on human TSHR |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | S37a: ~20,000 nM (20 µM) |
| Quantified Difference | ~244-fold more potent |
| Conditions | Antagonist activity at human TSHR expressed in HEK293 cells, assessed by reduction in cAMP production (TR-FRET assay). |
Why This Matters
For procurement, this nanomolar potency means the compound can be used at much lower concentrations, reducing the risk of off-target effects and conserving precious sample, making it a more efficient and reliable tool compound.
- [1] BindingDB. BDBM50614116. IC50: 82 nM for human TSHR expressed in HEK293 cells. Accessed 2026. View Source
- [2] Marcinkowski, P., et al. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy. Thyroid. 2019; 29(1):111-123. (S37a IC50 data). View Source
